1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
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Description
“1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine” is a chemical compound with the CAS Number: 1005631-50-4 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular weight of “1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine” is 244.32 .Chemical Reactions Analysis
Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
“1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine” is a powder at room temperature .Scientific Research Applications
- Suzuki Coupling : 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine serves as a reagent in Suzuki coupling reactions, which are essential for synthesizing complex organic molecules. These reactions enable the creation of diverse chemical structures, making it valuable in drug discovery .
- Selective Cathepsin Inhibitors : Researchers have explored its stereoselective synthesis for developing selective inhibitors of cathepsins. Cathepsins play crucial roles in cellular processes and are potential targets for cancer and other diseases .
- Antileishmanial Activity : A molecular simulation study revealed that compound 13 (1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine) exhibits potent in vitro antipromastigote activity. It interacts favorably with the active site of LmPTR1, an enzyme involved in Leishmania parasite survival .
- Antimalarial Evaluation : Further investigations could explore its potential as an antimalarial agent, given its structural features and biological activity .
- Copper-Catalyzed Azidation : The compound has been employed in copper-catalyzed azidation reactions. These transformations are valuable for functionalizing organic molecules and designing new materials .
- CHK1 Inhibitors : Researchers have prepared selective quinazolinyl-phenol inhibitors of CHK1 (checkpoint kinase 1) using this compound. CHK1 inhibitors have implications in cancer therapy and radiotherapy protection .
- Bulk Custom Synthesis : Companies like ChemScene offer custom synthesis services for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine, making it accessible for research and development .
Medicinal Chemistry and Drug Development
Antiparasitic and Antimalarial Research
Materials Science and Catalysis
Chemical Biology and Enzyme Inhibition
Organic Synthesis and Custom Manufacturing
Chemical Properties and Toxicity Information
properties
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-8-9(7-11-12(8)2)16(14,15)13-5-3-10-4-6-13/h7,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCICFZBWRWSHEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine |
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